molecular formula C17H15FN2O3S B2914237 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide CAS No. 895448-39-2

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

Cat. No. B2914237
CAS RN: 895448-39-2
M. Wt: 346.38
InChI Key: NNHZHLLNJHBPML-ZPHPHTNESA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DMFBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their diverse biological and pharmacological activities.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity: The synthesis of fluorobenzamides containing thiazole and thiazolidine rings, including compounds similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, has shown promising antimicrobial analogs. These compounds were synthesized using microwave-induced methods and demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing antimicrobial activity (Desai et al., 2013).

Antitumor Applications

  • Antitumor Properties

    Another study focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing that these compounds were potently cytotoxic against specific human cancer cell lines, such as breast cancer cells, but inactive against other types of cancer cells. This suggests a potential for selective antitumor therapies (Hutchinson et al., 2001).

  • Bioactivation and Deactivation

    The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules was studied, highlighting the role of human cytochrome P450s in the activation and deactivation of these compounds. This research provided insight into the metabolic pathways involved in the antitumor activities and possible mechanisms of cell toxicity (Wang & Guengerich, 2012).

Novel Applications in Imaging

  • PET Imaging Probes: Novel fluorine-18 labeled benzamide analogs have been developed as potential PET imaging agents for assessing the sigma2 receptor status in solid tumors. These compounds, characterized by their fluorine substitution and benzamide structure, demonstrated high tumor uptake and favorable tumor/normal tissue ratios, indicating their utility in non-invasively evaluating tumor biology (Tu et al., 2007).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZHLLNJHBPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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